molecular formula C14H15NO3 B2850458 (3-Isobutyryl-indol-1-yl)-acetic acid CAS No. 797775-86-1

(3-Isobutyryl-indol-1-yl)-acetic acid

Cat. No. B2850458
CAS RN: 797775-86-1
M. Wt: 245.278
InChI Key: LRYCYXQTQVFFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Isobutyryl-indol-1-yl)-acetic acid, also known as IBA, is an organic acid that is used as a plant hormone for a variety of applications in the scientific field. IBA is a synthetic auxin, a type of plant hormone, and is used in laboratories to study plant growth, development, and physiology. It is also used to induce rooting in cuttings and to increase fruit set and yield. IBA has been found to have a wide range of effects on plants, and can be used in various ways to improve the quality and yield of plants.

Mechanism Of Action

(3-Isobutyryl-indol-1-yl)-acetic acid works by stimulating the production of auxin, a type of plant hormone. Auxin is involved in a variety of processes in plants, such as cell elongation and differentiation, root formation, and fruit development. (3-Isobutyryl-indol-1-yl)-acetic acid is believed to work by increasing the production of auxin, which then stimulates the desired processes in plants.
Biochemical and Physiological Effects
(3-Isobutyryl-indol-1-yl)-acetic acid has been found to have a wide range of effects on plants. It has been found to stimulate root formation, promote cell elongation and differentiation, and increase fruit set and yield. It has also been found to increase the production of chlorophyll and other pigments in plants, as well as to increase the production of proteins and other macromolecules.

Advantages And Limitations For Lab Experiments

The use of (3-Isobutyryl-indol-1-yl)-acetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize in the laboratory, and is relatively inexpensive compared to other plant hormones. It is also relatively stable in solution, and can be stored for long periods of time without significant degradation. The main limitation of (3-Isobutyryl-indol-1-yl)-acetic acid is that it is not as potent as other plant hormones, so higher concentrations may be required to achieve the desired effects.

Future Directions

There are a number of potential future directions for the use of (3-Isobutyryl-indol-1-yl)-acetic acid in scientific research. It could be used to study the effects of auxin on the development of transgenic plants, as well as to study the effects of auxin on plant responses to environmental stress. It could also be used to study the effects of auxin on plant cell differentiation and development, as well as to study the effects of auxin on plant metabolism. Additionally, (3-Isobutyryl-indol-1-yl)-acetic acid could be used to study the effects of auxin on plant growth and development in response to changing environmental conditions. Finally, (3-Isobutyryl-indol-1-yl)-acetic acid could be used to study the effects of auxin on plant-microbe interactions, as well as to study the effects of auxin on the production of secondary metabolites in plants.

Synthesis Methods

(3-Isobutyryl-indol-1-yl)-acetic acid can be synthesized in the laboratory using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt to produce an alkylidene compound. This alkylidene compound can then be reacted with an acid to produce (3-Isobutyryl-indol-1-yl)-acetic acid. Other methods of synthesis include the use of Grignard reagents, the use of anhydrides, and the use of diazonium salts.

Scientific Research Applications

(3-Isobutyryl-indol-1-yl)-acetic acid is used in a variety of scientific research applications. It is commonly used to study plant growth and development, as well as to induce rooting in cuttings and to increase fruit set and yield. It is also used in studies of plant physiology, such as the study of plant hormones and their effects on plant growth and development.

properties

IUPAC Name

2-[3-(2-methylpropanoyl)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)14(18)11-7-15(8-13(16)17)12-6-4-3-5-10(11)12/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCYXQTQVFFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isobutyryl-indol-1-yl)-acetic acid

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